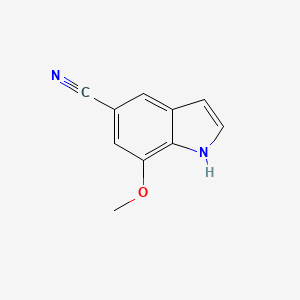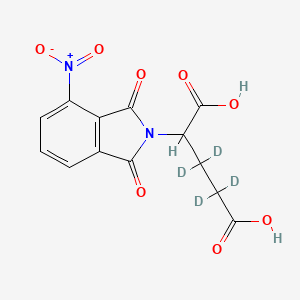
Glycine, 2,2'-(1,2-ethanediyL)bis(L-gamma-glutamyl-L-cysteinyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Glycine, 2,2’-(1,2-ethanediyL)bis(L-gamma-glutamyl-L-cysteinyl-): is a complex dipeptide compound that plays a crucial role in various biological processes. It is composed of glycine, L-glutamic acid, and L-cysteine, forming a unique structure that is essential for its biological functions. This compound is a key intermediate in the synthesis of glutathione, a vital antioxidant in the human body .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, 2,2’-(1,2-ethanediyL)bis(L-gamma-glutamyl-L-cysteinyl-) involves multiple steps. The primary synthetic route includes the following steps:
Formation of γ-L-Glutamyl-L-cysteine: This is synthesized from L-glutamic acid and L-cysteine in the presence of the enzyme glutamate-cysteine ligase.
Addition of Glycine: The γ-L-Glutamyl-L-cysteine is then bonded with glycine to form the final compound.
Industrial Production Methods
Industrial production of this compound typically involves fermentation processes using genetically modified microorganisms that can produce the necessary enzymes for the synthesis. The fermentation process is optimized to maximize yield and purity of the compound.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cysteine residue, forming disulfide bonds.
Reduction: Reduction reactions can break these disulfide bonds, reverting the compound to its reduced form.
Substitution: Various substitution reactions can occur, especially involving the amino and carboxyl groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, oxygen.
Reducing Agents: Dithiothreitol (DTT), β-mercaptoethanol.
Substitution Reagents: Various alkylating agents.
Major Products
Oxidation: Formation of disulfide-linked dimers.
Reduction: Reversion to the reduced monomeric form.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a precursor in the synthesis of glutathione, which is essential for various biochemical assays and studies involving oxidative stress and redox biology .
Biology
In biological research, it is used to study cellular processes involving detoxification, antioxidant defense, and cellular signaling. It is also used in studies related to aging and chronic diseases .
Medicine
Medically, this compound is investigated for its potential therapeutic benefits in conditions involving oxidative stress, such as neurodegenerative diseases, cardiovascular diseases, and cancer .
Industry
In the industrial sector, it is used in the production of supplements and pharmaceuticals aimed at boosting antioxidant levels in the body.
作用機序
The compound exerts its effects primarily through its role in the synthesis of glutathione. Glutathione acts as a major antioxidant, protecting cells from oxidative damage by neutralizing free radicals. The molecular targets include various enzymes involved in detoxification processes, such as glutathione peroxidase and glutathione S-transferase .
類似化合物との比較
Similar Compounds
γ-L-Glutamyl-L-cysteine: A direct precursor in the synthesis of the compound.
Glutathione: The final product in the synthesis pathway, with similar antioxidant properties.
N-Acetylcysteine: Another compound with antioxidant properties, often used as a supplement.
Uniqueness
What sets Glycine, 2,2’-(1,2-ethanediyL)bis(L-gamma-glutamyl-L-cysteinyl-) apart is its specific role in the synthesis of glutathione, making it a critical component in maintaining cellular redox balance and protecting against oxidative stress .
特性
CAS番号 |
128129-59-9 |
|---|---|
分子式 |
C22H36N6O12S2 |
分子量 |
640.7 g/mol |
IUPAC名 |
(2S)-2-amino-5-[[(2S,5S)-5-[[(4S)-4-amino-4-carboxybutanoyl]amino]-1,6-bis(carboxymethylamino)-1,6-dioxo-2,5-bis(sulfanylmethyl)hexan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C22H36N6O12S2/c23-11(17(35)36)1-3-13(29)27-21(9-41,19(39)25-7-15(31)32)5-6-22(10-42,20(40)26-8-16(33)34)28-14(30)4-2-12(24)18(37)38/h11-12,41-42H,1-10,23-24H2,(H,25,39)(H,26,40)(H,27,29)(H,28,30)(H,31,32)(H,33,34)(H,35,36)(H,37,38)/t11-,12-,21+,22+/m0/s1 |
InChIキー |
UXQVCNVGKIGYAT-SNLXXHADSA-N |
異性体SMILES |
C(CC(=O)N[C@](CC[C@@](CS)(C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N)(CS)C(=O)NCC(=O)O)[C@@H](C(=O)O)N |
正規SMILES |
C(CC(=O)NC(CCC(CS)(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)(CS)C(=O)NCC(=O)O)C(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,1-Dimethylethyl N-[(2-Oxo-3-azetidinyl)methyl]carbamate](/img/structure/B13438837.png)
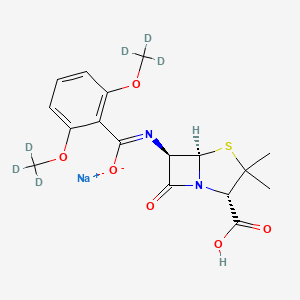
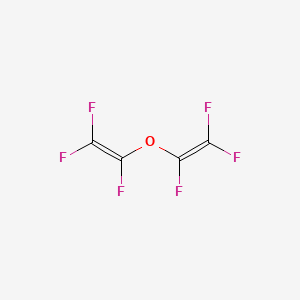


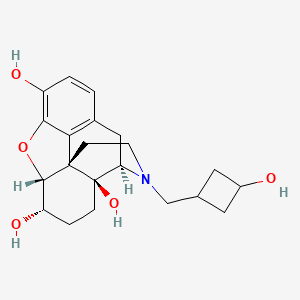

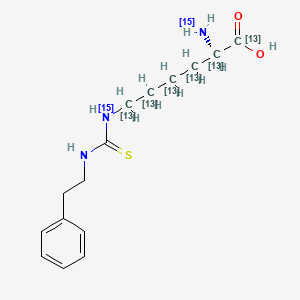

![2-[[5-chloro-2-[4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]amino]-N,N-dimethylbenzenesulfonamide](/img/structure/B13438884.png)
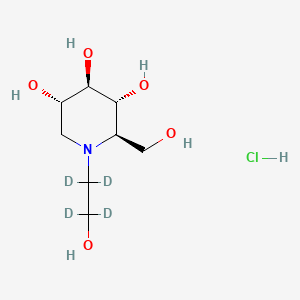
![3-Amino-4-(1,1-dimethylethyl)-6-[1,1-di(methyl-d3)ethyl-2,2,2-d3]phen-2-d-ol](/img/structure/B13438895.png)
